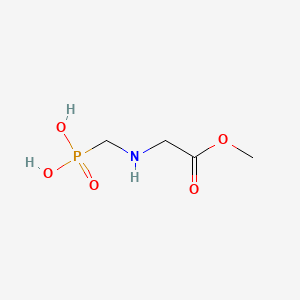

Glycine, N-(phosphonomethyl)-, 1-methyl ester

CAS No.: 39600-44-7

Cat. No.: VC7972704

Molecular Formula: C4H10NO5P

Molecular Weight: 183.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39600-44-7 |

|---|---|

| Molecular Formula | C4H10NO5P |

| Molecular Weight | 183.1 g/mol |

| IUPAC Name | [(2-methoxy-2-oxoethyl)amino]methylphosphonic acid |

| Standard InChI | InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9) |

| Standard InChI Key | YYGUXKOBRVTICK-UHFFFAOYSA-N |

| SMILES | COC(=O)CNCP(=O)(O)O |

| Canonical SMILES | COC(=O)CNCP(=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Glycine, N-(phosphonomethyl)-, 1-methyl ester is characterized by a glycine residue () where the amino group is substituted with a phosphonomethyl group () and the carboxylic acid is esterified with a methyl group (). The IUPAC name, N-phosphonomethyl-glycine methyl ester, reflects this arrangement . Key structural features include:

-

Phosphonomethyl group: Imparts polarity and influences interactions with biological targets.

-

Methyl ester: Enhances lipid solubility compared to glyphosate, potentially altering environmental mobility .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.10 g/mol |

| Synonyms | CHEMBL98618, Glyphosate methyl ester |

| CAS Registry Number | 39600-44-7 |

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via esterification of glyphosate () with methanol under acidic conditions:

Alternative routes involve phosphonomethylation of glycine methyl ester using phosphorous acid and formaldehyde .

Toxicological Profile

Acute and Chronic Toxicity

In vitro studies on human peripheral blood mononuclear cells (PBMCs) revealed dose-dependent cytotoxicity at concentrations ≥1 mM. Exposure for 24 hours reduced cell viability by 40% and ATP levels by 55%, indicating mitochondrial dysfunction . Comparative data suggest its toxicity profile aligns with glyphosate but exceeds that of aminomethylphosphonic acid (AMPA), a primary glyphosate metabolite .

Table 2: Toxicity Parameters in PBMCs

| Parameter | Glyphosate Methyl Ester | Glyphosate | AMPA |

|---|---|---|---|

| LC (24 h) | 2.5 mM | 3.0 mM | >10 mM |

| ATP Reduction (1 mM) | 55% | 50% | 20% |

Endocrine Disruption

Like glyphosate, this ester inhibits aromatase activity (), a key enzyme in estrogen synthesis . Zebrafish exposed to glyphosate derivatives exhibit ovarian atrophy and reduced expression of steroidogenic factor-1 (SF-1), suggesting potential reproductive toxicity .

Environmental Behavior and Degradation

Abiotic Degradation

Under oxidative conditions (e.g., presence of Mn-oxides), the ester undergoes C–N bond cleavage to form glycine and methanediol :

This pathway bypasses sarcosine, a common glyphosate metabolite, reducing the accumulation of toxic intermediates .

Aquatic Persistence

Hydrolysis studies at pH 7 show a half-life of 15 days, with the ester reverting to glyphosate and methanol. Elevated pH accelerates degradation, yielding AMPA and as terminal products .

Analytical Methods for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

Grey et al. (2001) developed an isotope-dilution LC/ES-MS method with a detection limit of 0.06 µg/L in water matrices . Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances sensitivity by masking polar functional groups .

Nuclear Magnetic Resonance (NMR)

-NMR distinguishes the phosphonate group ( 18.3 ppm) from inorganic phosphate ( 5 ppm), enabling quantification in complex matrices .

Regulatory and Research Gaps

Despite its structural and functional significance, glycine, N-(phosphonomethyl)-, 1-methyl ester lacks comprehensive toxicological and environmental data. Key research priorities include:

-

Long-term ecotoxicological studies in non-target species.

-

Fate and transport modeling in agricultural soils.

-

Biomarker development for human exposure assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume